1-Ethyl-2-phenylindole-5-sulfonic acid

Description

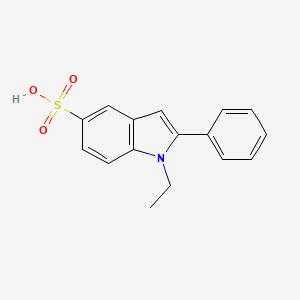

1-Ethyl-2-phenylindole-5-sulfonic acid is a heterocyclic organic compound characterized by an indole backbone substituted with an ethyl group at position 1, a phenyl group at position 2, and a sulfonic acid moiety at position 5. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry, material science, and pharmaceutical research. The sulfonic acid group enhances water solubility and acidity, while the ethyl and phenyl groups contribute to lipophilicity and stability .

Synthesis of this compound often involves multi-component reactions (MCRs). For example, sulfamic acid-catalyzed reactions under mild conditions (room temperature, solvent-based systems) have been reported for analogous indole derivatives, yielding densely functionalized products with moderate to high efficiency .

Properties

IUPAC Name |

1-ethyl-2-phenylindole-5-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-2-17-15-9-8-14(21(18,19)20)10-13(15)11-16(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQAHDMTCXFLEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-2-phenylindole-5-sulfonic acid typically involves several steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For the specific synthesis of this compound, the following steps are generally followed:

Formation of the Indole Core: The Fischer indole synthesis is employed, using phenylhydrazine and an appropriate aldehyde or ketone.

Ethylation: The indole core is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Ethyl-2-phenylindole-5-sulfonic acid undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-2-phenylindole-5-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-phenylindole-5-sulfonic acid involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The sulfonic acid group enhances its solubility and allows for better interaction with biological targets.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 1-Methyl-2-phenylindole-5-sulfonic acid : Differs by a methyl group at position 1.

- 1-Ethyl-2-(4-nitrophenyl)indole-5-sulfonic acid : Features a nitro-substituted phenyl group.

- Indole-5-sulfonic acid : Lacks substituents at positions 1 and 2.

Table 1: Structural and Electronic Comparisons

*LogP values are estimated; higher values indicate greater lipophilicity.

Physicochemical Properties

- Solubility : The ethyl group in this compound reduces water solubility compared to unsubstituted indole-5-sulfonic acid but improves compatibility with organic solvents.

- Acidity : All sulfonic acid derivatives exhibit strong acidity (pKa ~0.5), making them useful as catalysts or surfactants.

- Thermal Stability : Bulky substituents (e.g., phenyl) enhance thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.